molecular formula C5H10ClO4P B6612843 diethyl (chlorocarbonyl)phosphonate CAS No. 158421-59-1

diethyl (chlorocarbonyl)phosphonate

Cat. No. B6612843
M. Wt: 200.56 g/mol
InChI Key: UVASJLPRXBXQMW-UHFFFAOYSA-N
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Description

Diethyl (chlorocarbonyl)phosphonate is a chemical compound with the IUPAC name diethyl (chlorocarbonyl)phosphonate . It has a molecular weight of 200.56 . This compound belongs to the class of organic compounds known as phosphonic acid diesters . These are organophosphorus compounds containing a diester derivative of phosphonic acid, with the general structure ROP(=O)OR’ (R,R’ = organyl group) .


Synthesis Analysis

The synthesis of phosphonates classically relies mainly on two different strategies, namely on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from phosphonic acid ester with classical acid activation .


Molecular Structure Analysis

The InChI code for diethyl (chlorocarbonyl)phosphonate is 1S/C5H10ClO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3 .


Chemical Reactions Analysis

The reactivity of the phosphonates decreases with increasing steric congestion, and increases due to the effect of electron-withdrawing substituents (e.g., in diethyl chloromethylphosphonate compared to diethyl methylphosphonate) .


Physical And Chemical Properties Analysis

Diethyl (chlorocarbonyl)phosphonate is a liquid at room temperature .

Safety And Hazards

Diethyl (chlorocarbonyl)phosphonate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. The hazard statements are H315, H319, and H335 .

Future Directions

Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . The development of new antimicrobial agents is an important research topic . The direct addition of the nucleophilic element–hydrogen moiety to unsaturated carbon-carbon bond is the most straightforward and environmentally friendly chemical transformation .

properties

IUPAC Name

diethoxyphosphorylformyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVASJLPRXBXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (chlorocarbonyl)phosphonate

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